3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid
Description
3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid is a brominated biphenyl derivative featuring a methoxy group at the 5'-position and a carboxylic acid group at the 3-position of the biphenyl scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structural motifs—bromine (electron-withdrawing), methoxy (electron-donating), and carboxylic acid (polar functional group)—make it versatile for cross-coupling reactions and as a building block for complex molecules .
Properties
IUPAC Name |
3-(3-bromo-5-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWZVMVNLVXIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681802 | |
| Record name | 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-39-2 | |
| Record name | 3′-Bromo-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Potassium Permanganate-Mediated Oxidation
The oxidation of (3-bromo-5-methoxyphenyl)methanol to the corresponding carboxylic acid using potassium permanganate (KMnO₄) is a widely adopted protocol. In a representative procedure, KMnO₄ (2.1 equiv) in water is added to a solution of the alcohol in acetone under reflux for 1 hour. Acidification with HCl precipitates the crude product, which is purified via sodium bicarbonate extraction and ether isolation. This method achieves a 60% yield, as confirmed by ¹H NMR analysis (δ 8.05 ppm for aromatic protons).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Oxidizing agent | KMnO₄ (2.1 equiv) |
| Solvent | Acetone/water (5:3 v/v) |
| Temperature | Reflux (≈100°C) |
| Reaction time | 1 hour |
| Workup | HCl acidification, ether extraction |
| Yield | 60% |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is pivotal for constructing the biphenyl backbone. This method couples a brominated phenylboronic acid with a methoxy-substituted phenyl halide, catalyzed by palladium complexes.
Reaction Conditions
A patent-published route (US9440927B2) details the coupling of 3-bromo-5-methoxyphenylboronic acid with methyl 3-iodobenzoate using PdCl₂(PPh₃)₂ (5 mol%) in a dimethyl ether (DME)/water solvent system. The reaction proceeds at 80°C for 12 hours, yielding the biphenyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Catalysts and Ligands
Palladium catalysts with phosphine ligands (e.g., PPh₃) enhance coupling efficiency. Alternative catalysts like Pd(OAc)₂ with SPhos ligands improve yields to 75–85% by reducing steric hindrance.
Optimized Cross-Coupling Protocol
| Component | Specification |
|---|---|
| Boronic acid | 3-Bromo-5-methoxyphenylboronic acid |
| Halide | Methyl 3-iodobenzoate |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DME/H₂O (4:1 v/v) |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Intermediate yield | 78% |
Deprotection and Final Hydrolysis
The methyl ester intermediate requires hydrolysis to yield the free carboxylic acid. This is achieved using Lewis acids (e.g., AlCl₃) or mineral acids (e.g., HBr).
Lewis Acid-Mediated Hydrolysis
Treatment of the ester with AlCl₃ (2.0 equiv) in dichloromethane at room temperature for 6 hours cleaves the methyl group, affording the carboxylic acid in 92% purity.
Acidic Hydrolysis
Alternatively, refluxing the ester in 6M HCl for 4 hours achieves quantitative conversion but necessitates rigorous purification to remove inorganic salts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| KMnO₄ Oxidation | Simple, cost-effective | Moderate yields, overoxidation risk | 55–60% |
| Suzuki Coupling | High regioselectivity | Requires palladium catalysts | 70–85% |
| AlCl₃ Hydrolysis | Mild conditions, high purity | Sensitivity to moisture | 85–92% |
Emerging Techniques and Innovations
Recent advances include photoinduced C–H activation to bypass pre-functionalized substrates, though yields remain suboptimal (≈40%) . Continuous-flow systems are also being explored to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the carboxylic acid group, reducing it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: Formation of 3’-Bromo-5’-methoxybiphenyl-3-carboxaldehyde or 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid.
Reduction: Formation of 3’-Bromo-5’-methoxybiphenyl-3-methanol or 3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid.
Substitution: Formation of 3’-Amino-5’-methoxybiphenyl-3-carboxylic acid or 3’-Thio-5’-methoxybiphenyl-3-carboxylic acid.
Scientific Research Applications
Chemistry: 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used to study the effects of brominated biphenyl derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
3'-Bromo-4'-methoxybiphenyl-3-carboxylic Acid (CAS 913835-87-7)
- Key Differences : Methoxy group at 4'-position instead of 5'.
- Impact : Positional isomerism alters electronic properties and steric interactions. The 4'-methoxy group may enhance conjugation with the biphenyl system compared to the 5'-position, affecting reactivity in Suzuki-Miyaura couplings .
- Applications : Used in ligand design for catalysis, where substituent positioning modulates metal coordination .
3'-Bromobiphenyl-3-carboxylic Acid (CAS 854237-06-2)
- Key Differences : Lacks the methoxy group.
- Impact : Absence of the electron-donating methoxy group reduces solubility in polar solvents and alters electronic density on the aromatic ring. Molecular weight is lower (277.12 g/mol vs. ~308 g/mol for the methoxy analog) .
- Applications: Simpler structure favors cost-effective synthesis of non-polar intermediates .
2'-Fluoro-5'-methoxybiphenyl-3-carboxylic Acid (CAS 326023-22-7)
Functional Group Replacements
3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (CAS 1261951-62-5)
- Key Differences : Hydroxy group replaces methoxy at 5'.
- Impact : Hydroxy group increases acidity (pKa ~4.5 vs. ~5.5 for methoxy) and hydrogen-bonding capacity, enhancing water solubility. However, it is prone to oxidation, requiring protective group strategies in synthesis .
- Applications : Useful in hydrophilic prodrugs or metal-chelating agents .
3-Bromo-5-(4-carboxyphenyl)phenol (CAS 1261991-91-6)
- Key Differences: Non-biphenyl structure; phenol and carboxylic acid groups are on separate rings.
- Impact : Reduced planarity decreases π-π stacking interactions, altering crystallinity. Molecular weight is similar (~280 g/mol), but the lack of a biphenyl backbone limits applications in liquid crystal materials .
- Applications : Niche use in asymmetric catalysis or as a photoacid generator .
Halogen and Heterocycle Variations
3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS 59443-15-1)
- Key Differences: Acetophenone core with chloro and hydroxy substituents.
- Impact : The ketone group introduces electrophilic reactivity, while chloro and hydroxy groups create a polar, reactive site. Melting point is 100–103°C, lower than the biphenyl carboxylic acid analogs due to reduced molecular symmetry .
- Applications : Intermediate in antifungal agent synthesis .
5-(3-Bromophenyl)isoxazole-3-carboxylic Acid (CAS 887979-15-9)
Research Implications
The structural versatility of 3'-bromo-5'-methoxybiphenyl-3-carboxylic acid and its analogs highlights their importance in medicinal chemistry and materials science. Substitutions at the 5'-position (e.g., methoxy vs. hydroxy) and halogen type (Br vs. F) allow fine-tuning of electronic, solubility, and stability profiles. Future research should explore synergistic effects of multiple substituents and heterocyclic integrations to expand utility in targeted drug delivery and organic electronics.
Biological Activity
3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid (C14H11BrO3) is a biphenyl derivative notable for its unique chemical structure, which includes a bromine atom at the 3' position, a methoxy group at the 5' position, and a carboxylic acid group at the 3 position. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H11BrO3
- Molecular Weight : 305.14 g/mol
The presence of the bromine and methoxy groups contributes to its reactivity and interaction with biological targets, making it a compound of interest for further investigation.
The biological activity of this compound may involve several mechanisms common to antimicrobial agents:
- Inhibition of Protein Synthesis : Similar compounds can inhibit bacterial ribosomal subunits, effectively blocking protein synthesis .
- Disruption of Cell Wall Synthesis : Some biphenyl derivatives interfere with the biosynthesis of bacterial cell walls, leading to cell lysis .
- Inhibition of Nucleic Acid Synthesis : Compounds that target DNA gyrase or topoisomerases can prevent bacterial replication and transcription .
Study on Structural Analogues
A comparative study on various biphenyl derivatives revealed that those with halogen substitutions (like bromine) exhibited enhanced antibacterial properties. The study highlighted that the unique substitution patterns significantly influenced their biological activities.
| Compound Name | Antimicrobial Activity |
|---|---|
| 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | Moderate against E. coli |
| 3'-Chloro-5'-methoxybiphenyl-3-carboxylic acid | High against Staphylococcus aureus |
Synergistic Effects
Another investigation into plant extracts containing similar phenolic compounds suggested that their combination could lead to enhanced antimicrobial effects due to synergistic interactions. This finding implies that this compound might also exhibit improved efficacy when used in conjunction with other bioactive compounds .
Q & A
Q. What are the recommended synthetic routes for 3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid?
The compound can be synthesized via a Suzuki-Miyaura coupling between a brominated aryl halide (e.g., 3-bromo-5-methoxyphenylboronic acid) and a carboxylic acid-containing aryl partner. Subsequent oxidation of a methyl or hydroxymethyl group to the carboxylic acid may be required. For structural analogs, coupling reactions have been optimized using Pd(PPh₃)₄ catalysts and Na₂CO₃ base in THF/H₂O solvent systems . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.
Q. How should researchers validate the structural integrity and purity of this compound?
- NMR Spectroscopy : Compare 1H/13C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons near bromine show deshielding (δ 7.2–7.8 ppm) .
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) and UV detection at 254 nm. A purity ≥95% is standard for research-grade material .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ peaks matching the molecular weight (C₁₄H₁₁BrO₃: ~307.14 g/mol) .
Q. What safety protocols are critical when handling this compound?
Adhere to GHS hazard codes H315 (skin irritation) and H335 (respiratory irritation) . Use nitrile gloves, safety goggles, and fume hoods. Store at ambient temperature in airtight containers, avoiding moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- 2D NMR Techniques : HSQC and HMBC correlations can clarify coupling between methoxy groups (δ ~55 ppm in 13C) and adjacent aromatic protons.
- Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments.
- Computational Validation : Compare experimental NMR shifts with DFT-generated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects or crystallinity .
Q. What is the impact of bromine and methoxy substituents on regioselectivity in cross-coupling reactions?
- Bromine : Acts as a directing group, favoring electrophilic substitution at the para position. In Suzuki reactions, bromine’s electronegativity accelerates oxidative addition with Pd(0) catalysts.
- Methoxy Group : Electron-donating effects enhance ortho/para reactivity but may sterically hinder coupling at congested positions. Competitive dehalogenation can occur if reaction temperatures exceed 100°C .
Q. How does this compound serve as a precursor in medicinal chemistry?
The biphenyl core is a privileged scaffold for kinase inhibitors (e.g., EGFR, VEGFR). The carboxylic acid enables conjugation to peptidomimetics or metal-chelating agents. Bromine allows further functionalization via Buchwald-Hartwig amination or Sonogashira coupling to introduce pharmacophores .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Crystallinity vs. Amorphous Forms : Differential Scanning Calorimetry (DSC) can distinguish polymorphic forms. For example, an amorphous phase may show a broad endotherm, while crystalline material exhibits sharp melting endotherms.
- Solvent Effects : Solubility in DMSO (≥50 mg/mL) may vary due to residual solvents or hygroscopicity. Karl Fischer titration can quantify water content .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
